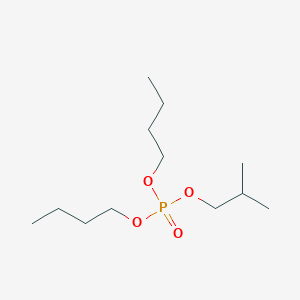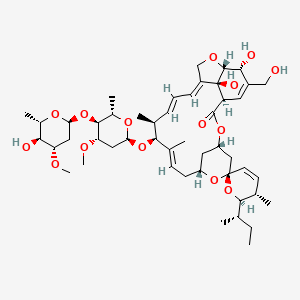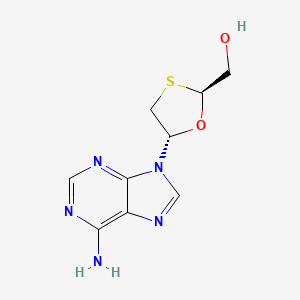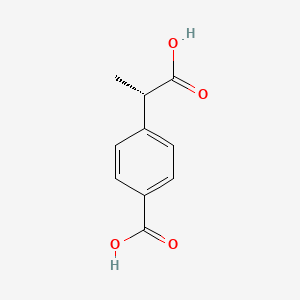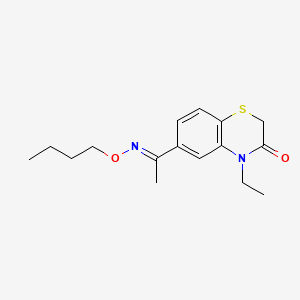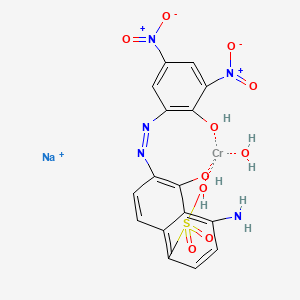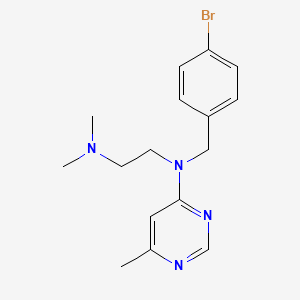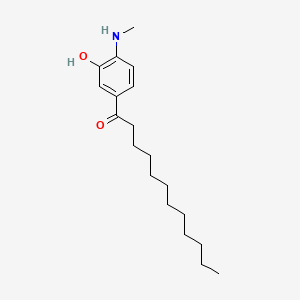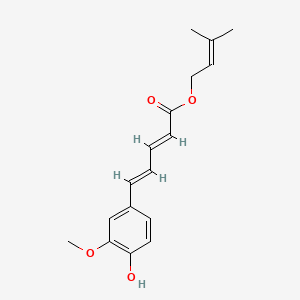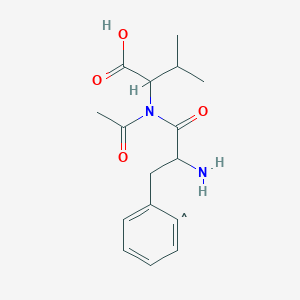
(8alpha)-6'-Methoxycinchonan-9(R)-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) typically involves multiple steps, including the preparation of the cinchona alkaloid core and subsequent functionalization. The reaction conditions may include specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) may be used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biology, this compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of cinchona alkaloids are known for their use as antimalarial agents. This compound may also be explored for other therapeutic applications.
Industry
In industry, such compounds may be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cinchona alkaloids such as quinine, quinidine, and cinchonine. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of (8alpha)-6’-Methoxycinchonan-9®-ol mono((1S)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulphonate) lies in its specific functional groups and stereochemistry, which may confer distinct properties and applications compared to other cinchona alkaloids.
Eigenschaften
CAS-Nummer |
84848-19-1 |
|---|---|
Molekularformel |
C30H40N2O6S |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C10H16O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;7H,3-6H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
YARGMSIYSRMWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


